6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
The compound 6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a pyridazinone derivative characterized by a dihydropyridazinone core substituted with a 2,5-dimethoxyphenyl group at position 6 and a pyrrolidine-containing oxoethyl moiety at position 2. Its molecular formula is estimated to be C₁₉H₂₃N₃O₄, with a molecular weight of ~369.41 g/mol. Structural analysis of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for visualization, ensuring accurate stereochemical assignments .
Properties
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-13-5-7-16(25-2)14(11-13)15-6-8-17(22)21(19-15)12-18(23)20-9-3-4-10-20/h5-8,11H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKHMXDHEFAJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Pyrrolidinyl Moiety: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the pyrrolidinyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural features, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the dimethoxyphenyl group suggests potential interactions with aromatic amino acids in proteins, while the pyrrolidinyl moiety might enhance binding affinity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Pyridazinone derivatives exhibit diverse pharmacological properties, modulated by substituents on the aromatic ring and the nature of the oxoethyl side chain. Below is a detailed comparison with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings:
In contrast, the dimethylpiperidine group in introduces steric hindrance, which may reduce membrane permeability compared to the smaller pyrrolidine in the target compound .
Spectroscopic Characteristics: The dihydropyridazinone core in the target compound would exhibit distinct NMR signals (e.g., deshielded protons at δ 6–8 ppm for the aromatic ring) compared to fully aromatic pyridazinones () . IR spectra would show strong carbonyl stretches (~1700 cm⁻¹) for the oxoethyl group, consistent with analogs in and .
Potential Bioactivity: Pyrrolidine moieties are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier, suggesting the target compound may have neuropharmacological applications. The methoxy groups could enhance interactions with serotonin or dopamine receptors, as seen in structurally related compounds .
Biological Activity
6-(2,5-Dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound classified under pyridazinones. This compound is notable for its potential pharmacological properties, attributed to the unique combination of its structural components, including the dimethoxyphenyl group and the pyrrolidinyl moiety. The biological activity of this compound is of significant interest in medicinal chemistry and pharmacology.
Structure and Synthesis
The compound's IUPAC name reflects its complex structure, which includes a pyridazinone core. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones or ketoesters.
- Introduction of the Dimethoxyphenyl Group : Achieved through electrophilic aromatic substitution.
- Attachment of the Pyrrolidinyl Moiety : Accomplished via nucleophilic substitution or addition reactions.
Biological Activity
The biological activity of 6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one can be summarized as follows:
Pharmacological Properties
- Anti-inflammatory Activity : Compounds in the pyridazinone class have shown potential as anti-inflammatory agents. The presence of the dimethoxyphenyl group may enhance interactions with inflammatory pathways.
- Anticancer Potential : Research indicates that similar pyridazinone derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- CNS Activity : Due to the presence of the pyrrolidinyl moiety, compounds like this one may interact with central nervous system receptors, potentially offering neuroprotective effects or influencing mood disorders.
- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes related to inflammation or cancer progression, akin to other known PDE4 inhibitors that modulate inflammatory responses .
Case Studies and Research Findings
Recent studies have explored the biological activity of similar compounds, providing insights into their mechanisms:
- A study on pyridazinone derivatives highlighted their ability to inhibit specific cancer cell proliferation, with IC50 values indicating effective concentrations in vitro .
- Another investigation into related compounds demonstrated significant anti-inflammatory effects in animal models, supporting their potential therapeutic use .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-(2,5-dimethoxyphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Methyl-6-phenylpyridazin-3-one | Structure | Anticancer |
| 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin) | Structure | Anticonvulsant |
| N-(2,5-Dimethoxyphenyl)-acetamide | Structure | Anti-inflammatory |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : The compound may modulate enzyme activities related to inflammatory processes or cancer progression.
- Receptor Binding : The structural features suggest possible interactions with various receptors in the CNS and peripheral systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
